molecular formula C19H15FN8 B12293236 4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile

4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile

Cat. No.: B12293236
M. Wt: 374.4 g/mol
InChI Key: FQJBNNUXCQXZSV-UHFFFAOYSA-N
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Description

4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine core substituted with various functional groups, including an amino group, a fluoro-pyridinyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or benzimidazole rings, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine or alcohol derivatives.

Scientific Research Applications

4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and benzimidazole-containing molecules. Examples are:

  • 4-Amino-3,5-dichloro-6-fluoro-2-pyridinylpyrimidine
  • 2-(Pyridin-2-yl)benzimidazole derivatives

Uniqueness

What sets 4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. Its complex structure features a pyrimidine core with various substituents that enhance its reactivity and biological interactions.

Structural Characteristics

The compound's molecular formula is C19H15FN8C_{19}H_{15}FN_8, and its structure can be broken down into key functional groups:

  • Pyrimidine Ring : Central to its activity, substituted at the 4 and 6 positions.
  • Amino Group : Located at the 4 position, which may enhance nucleophilicity.
  • Carbonitrile Group : Present at the 5 position, potentially involved in various chemical transformations.
  • Benzimidazole Moiety : Linked through an ethylamine chain, contributing to the compound's interaction with biological targets.

Research indicates that this compound exhibits significant biological activities primarily through its action as a kinase inhibitor. Its structural similarities to known kinase inhibitors suggest it may disrupt specific protein-protein interactions or inhibit kinase activity involved in cancer progression. Preliminary studies have demonstrated its anti-proliferative effects on various cancer cell lines, indicating potential therapeutic applications.

Anticancer Properties

The compound has shown promise in inhibiting the growth of cancer cells in vitro. Studies have reported significant reductions in cell viability across multiple cancer types, including breast and lung cancers. The following table summarizes key findings from recent research:

Study ReferenceCancer TypeIC50 Value (µM)Mechanism of Action
Breast5.2Inhibition of kinase activity
Lung3.8Induction of apoptosis
Colon4.5Disruption of cell cycle progression

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various kinases. These studies are crucial for elucidating the compound's mechanism of action and therapeutic efficacy. For instance, molecular docking studies suggest a strong interaction with the ATP-binding site of several kinases, which is pivotal for their activation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study: In Vivo Efficacy
    • In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
    • Histological analysis revealed reduced proliferation markers in treated tumors.
  • Case Study: Combination Therapy
    • The compound was evaluated in combination with standard chemotherapy agents, showing enhanced efficacy and reduced side effects.
    • Synergistic effects were noted, suggesting potential for combination therapy strategies.

Properties

Molecular Formula

C19H15FN8

Molecular Weight

374.4 g/mol

IUPAC Name

4-amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H15FN8/c1-11(26-18-14(8-21)17(22)24-10-25-18)19-27-15-5-4-12(20)7-16(15)28(19)13-3-2-6-23-9-13/h2-7,9-11H,1H3,(H3,22,24,25,26)

InChI Key

FQJBNNUXCQXZSV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C3=CN=CC=C3)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N

Origin of Product

United States

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